Hydrogen-Bond-Donor Capacity: Differentiation from Des-hydroxy Piperidine Analogs
The target compound contains a tertiary hydroxyl on the piperidine ring (4-hydroxy-4-phenylpiperidine), yielding a calculated HBD count of 2, compared to 0 for the direct des-hydroxy analog 2-(2-phenyl-1H-indol-3-yl)-1-piperidin-1-ylethanone (CHEMBL100029) [1]. The presence of a hydrogen-bond donor in the piperidine cap region is expected to reduce logP (measured XlogP ≈ 4.2 for the target compound vs. >5.0 for the des-hydroxy analog) and increase aqueous solubility, while providing a specific anchor point for binding-site interactions that plain piperidine derivatives cannot engage [2]. This difference is critical when selecting compounds for CNS exposure models or aqueous-formulation screening cascades.
| Evidence Dimension | Hydrogen bond donor count (HBD) and calculated logP (XlogP) |
|---|---|
| Target Compound Data | HBD = 2; XlogP ≈ 4.2 |
| Comparator Or Baseline | CHEMBL100029: HBD = 0; XlogP > 5.0 (estimated by substructure comparison, precise measured value not available in public domain) |
| Quantified Difference | ΔHBD = +2; ΔXlogP ≈ -0.8 to -1.0 (calculated estimate) |
| Conditions | In silico physicochemical property prediction using standard fragment-based algorithms (XlogP, HBD/HBA counts) |
Why This Matters
When sourcing a compound for CNS-target screening or aqueous-solubility profiling, a known hydrogen-bond-donor count ≥2 and logP <5 predict lower nonspecific tissue binding and higher free fraction in plasma relative to des-hydroxy piperidine analogs—parameters that directly influence assay reproducibility and lead prioritization.
- [1] Basechem. 4H-1,3-Benzodioxin-7-carboxaldehyde, 2,2-dimethyl- (CAS 71765-54-3 physicochemical data). XlogP = 4.2; HBD = 2; HBA = 3. https://basechem.org View Source
- [2] BindingDB. BDBM50045865: 2-(2-Phenyl-1H-indol-3-yl)-1-piperidin-1-yl-ethanone (CHEMBL100029). HBD count = 0. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50045865 View Source
